
3-(4-Methoxyphenyl)-2-methyl-5-pentylisoxazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methoxyphenyl)-2-methyl-5-pentylisoxazolidine: is a synthetic organic compound that belongs to the class of isoxazolidines. Isoxazolidines are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in the ring. The presence of the 4-methoxyphenyl group and the pentyl chain in its structure makes this compound unique and potentially useful in various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)-2-methyl-5-pentylisoxazolidine typically involves the cycloaddition reaction between a nitrone and an alkene. The nitrone is prepared by the condensation of an aldehyde with a hydroxylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or toluene .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and selectivity. Catalysts such as Lewis acids may be employed to enhance the reaction rate and yield .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups using reagents like boron tribromide or sodium hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Boron tribromide in dichloromethane.
Major Products:
Oxidation: Corresponding oxides and ketones.
Reduction: Reduced isoxazolidine derivatives.
Substitution: Various substituted isoxazolidines depending on the reagent used.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals .
Biology: In biological research, 3-(4-Methoxyphenyl)-2-methyl-5-pentylisoxazolidine is studied for its potential antimicrobial and antifungal properties. It is also investigated for its role as an enzyme inhibitor .
Medicine: The compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory and analgesic agent. It is also being studied for its potential anticancer properties .
Industry: In the industrial sector, the compound is used in the development of new materials, including polymers and coatings. It is also utilized in the synthesis of specialty chemicals .
作用機序
The mechanism of action of 3-(4-Methoxyphenyl)-2-methyl-5-pentylisoxazolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
類似化合物との比較
- 4-((4-Methoxyphenyl)amino)methyl-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
Comparison: Compared to these similar compounds, 3-(4-Methoxyphenyl)-2-methyl-5-pentylisoxazolidine exhibits unique structural features, such as the presence of the isoxazolidine ring and the pentyl chain. These structural differences contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
88330-55-6 |
|---|---|
分子式 |
C16H25NO2 |
分子量 |
263.37 g/mol |
IUPAC名 |
3-(4-methoxyphenyl)-2-methyl-5-pentyl-1,2-oxazolidine |
InChI |
InChI=1S/C16H25NO2/c1-4-5-6-7-15-12-16(17(2)19-15)13-8-10-14(18-3)11-9-13/h8-11,15-16H,4-7,12H2,1-3H3 |
InChIキー |
IWTYZUAVPTYMAG-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1CC(N(O1)C)C2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydro-1,2-oxazol-4-yl]ethan-1-one](/img/structure/B12915544.png)
![Ethyl 5-{[(3-chlorophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate](/img/structure/B12915552.png)
![3,5-Pyrazolidinedione, 4-[(2,3-dimethyl-4-propoxyphenyl)methylene]-](/img/structure/B12915562.png)
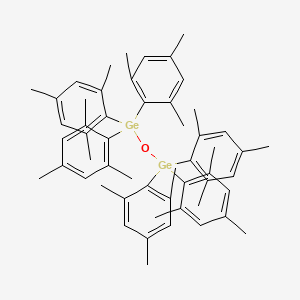
![N-[9-[(2R,3R,4R,5R)-3-(1-ethoxyethoxy)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12915568.png)
![3-Isoxazolecarboxamide, N-hydroxy-5-[[(3-methoxyphenyl)thio]methyl]-](/img/structure/B12915574.png)
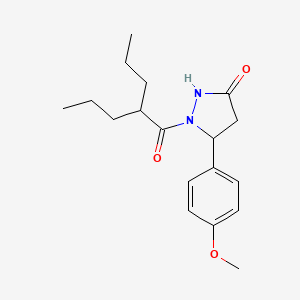
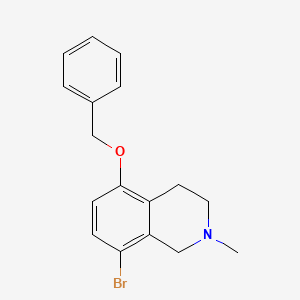


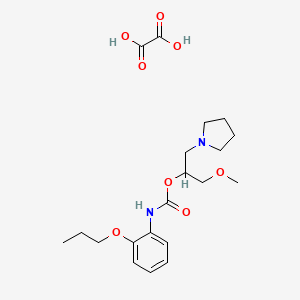
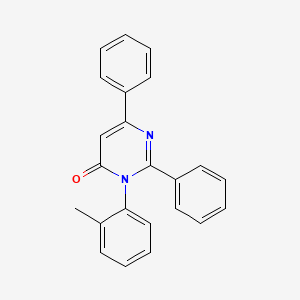

![3-[4-Chlorobenzal]-6-trifluoromethyloxindole](/img/structure/B12915628.png)
